molecular formula C13H18N2O2S B12212068 2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12212068
M. Wt: 266.36 g/mol
InChI Key: ARWYCUBVLAUJHW-UHFFFAOYSA-N
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Description

2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an amino group, an oxolane ring, and a cyclopenta[b]thiophene moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(oxolan-2-ylmethyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H18N2O2S/c14-12-11(9-4-1-5-10(9)18-12)13(16)15-7-8-3-2-6-17-8/h8H,1-7,14H2,(H,15,16)

InChI Key

ARWYCUBVLAUJHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)N

Origin of Product

United States

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